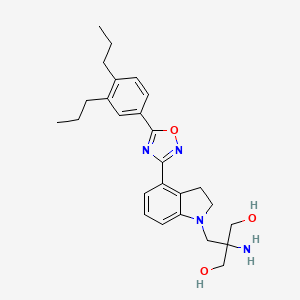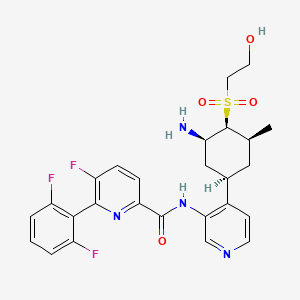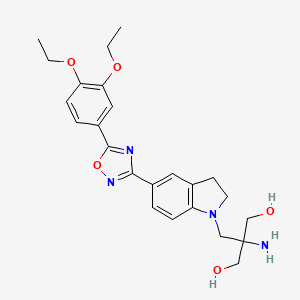
2-Amino-2-((4-(5-(3,4-dipropylphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “US9181182, 47” is a novel inhibitor of discoidin domain receptors (DDRs), which are a type of receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, and proliferation . This compound has shown potent inhibition of DDRs and good selectivity against other tumor-related kinases, making it a promising candidate for further drug development .
Preparation Methods
The preparation of compound “US9181182, 47” involves computer-aided drug design and the application of isosteres to eliminate unwanted kinase activities . The synthetic route typically includes the following steps:
Synthesis of the core structure: The core structure is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Functional groups are introduced to the core structure to enhance the compound’s selectivity and potency.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would likely involve scaling up the synthetic route while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Compound “US9181182, 47” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups, enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially improving its selectivity and potency.
Substitution: Substitution reactions can introduce different functional groups, allowing for the fine-tuning of the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include modified versions of the compound with enhanced or altered biological activity.
Scientific Research Applications
Compound “US9181182, 47” has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of DDRs and other receptor tyrosine kinases.
Biology: It is used to investigate the role of DDRs in cellular processes such as adhesion, migration, and proliferation.
Industry: Potential applications in the pharmaceutical industry for the development of new drugs targeting DDRs and related pathways.
Mechanism of Action
The mechanism of action of compound “US9181182, 47” involves the inhibition of DDRs, which are receptor tyrosine kinases involved in various cellular processes . By inhibiting DDRs, the compound disrupts signaling pathways that promote cell adhesion, migration, and proliferation. This inhibition leads to reduced fibrosis and tumor growth in preclinical models .
Comparison with Similar Compounds
Compound “US9181182, 47” is unique in its potent inhibition of DDRs and good selectivity against other tumor-related kinases . Similar compounds include:
Nintedanib: A drug used to treat idiopathic pulmonary fibrosis, but with limited efficacy and higher toxicity compared to compound "US9181182, 47".
Pirfenidone: Another drug used for idiopathic pulmonary fibrosis, with similar limitations as Nintedanib.
Compared to these compounds, “US9181182, 47” shows notably better therapeutic effects and lower toxicity in preclinical models, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H34N4O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-amino-2-[[4-[5-(3,4-dipropylphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C26H34N4O3/c1-3-6-18-10-11-20(14-19(18)7-4-2)25-28-24(29-33-25)22-8-5-9-23-21(22)12-13-30(23)15-26(27,16-31)17-32/h5,8-11,14,31-32H,3-4,6-7,12-13,15-17,27H2,1-2H3 |
InChI Key |
KVXIWHRSUIQTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCN(C4=CC=C3)CC(CO)(CO)N)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)

![5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B10836886.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)
![1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)
![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)

